4-ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole

Lipophilicity optimization Drug-likeness Oral bioavailability

4-Ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole (CAS 1423033-79-7) is a fully substituted 1H-pyrazole bearing a 4-ethenyl (vinyl) handle, 3,5-dimethyl groups, and an N1-(2-methoxyethyl) side chain. With a molecular formula of C10H16N2O and a molecular weight of 180.25 g/mol, the compound is classified as a heterocyclic building block within the pyrazole family.

Molecular Formula C10H16N2O
Molecular Weight 180.251
CAS No. 1423033-79-7
Cat. No. B2976087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole
CAS1423033-79-7
Molecular FormulaC10H16N2O
Molecular Weight180.251
Structural Identifiers
SMILESCC1=C(C(=NN1CCOC)C)C=C
InChIInChI=1S/C10H16N2O/c1-5-10-8(2)11-12(9(10)3)6-7-13-4/h5H,1,6-7H2,2-4H3
InChIKeyVULSPSPVQHAJOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole (CAS 1423033-79-7): Procurement-Grade Physicochemical and Structural Baseline


4-Ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole (CAS 1423033-79-7) is a fully substituted 1H-pyrazole bearing a 4-ethenyl (vinyl) handle, 3,5-dimethyl groups, and an N1-(2-methoxyethyl) side chain [1]. With a molecular formula of C10H16N2O and a molecular weight of 180.25 g/mol, the compound is classified as a heterocyclic building block within the pyrazole family [1]. Its computed partition coefficient (LogP) of 1.42 and topological polar surface area (tPSA) of 27.05 Ų place it within drug-like chemical space, satisfying all Lipinski Rule-of-Five criteria [1]. The compound is commercially available from multiple reputable vendors, including Enamine (Cat. EN300-115250), Leyan (Cat. 1294102), and Fluorochem/CymitQuimica (Ref. 10-F645693), at a standardized purity of 95% [1]. The presence of three distinct reactive/functional motifs — a 4-ethenyl group amenable to cross-coupling and polymerization, a 2-methoxyethyl N-substituent providing ether oxygen H-bond acceptor capability, and the electron-rich pyrazole core — distinguishes this compound as a versatile intermediate for medicinal chemistry, catalysis, and materials science applications [2][3].

Why 4-Ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole (CAS 1423033-79-7) Cannot Be Replaced by N1-Ethyl, N1-Chloroethyl, or N1-Hydroxyethyl Analogs


In-class pyrazole building blocks bearing different N1-substituents are not functionally interchangeable because the N1 side chain governs three critical parameters simultaneously: lipophilicity, hydrogen-bonding capacity, and coordination chemistry. Replacing the 2-methoxyethyl group with an ethyl substituent (CAS 125019-37-6) increases LogP from 1.42 to 2.10, shifting the compound out of the optimal oral drug-like lipophilicity window [1]. Substituting with a 2-chloroethyl group (CAS 38460-08-1) introduces alkylating potential and eliminates the ether oxygen H-bond acceptor . The 2-hydroxyethyl analog (CAS 20000-80-0) introduces an H-bond donor (LogP drops to 0.49), which fundamentally alters membrane permeability and promiscuous binding profiles . Furthermore, the 4-ethenyl moiety — which is absent in many generic 3,5-dimethylpyrazole building blocks — provides a unique synthetic handle for Heck cross-coupling and polymerization chemistry that is structurally precluded in 4-unsubstituted or 4-methyl analogs [2][3]. These multidimensional physicochemical differences mean that screening results, synthetic yields, and biological profiles obtained with one N1-substituted analog cannot be assumed to translate to another.

Quantitative Differentiation Evidence for 4-Ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole (CAS 1423033-79-7) Versus Closest Structural Analogs


LogP 1.42 Positions the Target Within the Optimal Oral Bioavailability Window, Unlike the Overly Lipophilic Ethyl Analog (LogP 2.10) or Excessively Hydrophilic Hydroxyethyl Analog (LogP 0.49)

The computed octanol-water partition coefficient (LogP) of 4-ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole is 1.42, placing it squarely within the optimal LogP range of 1–3 associated with favorable oral absorption and balanced aqueous solubility per the Lipinski framework [1]. By contrast, the direct N1-ethyl analog (CAS 125019-37-6) exhibits a LogP of 2.10 — a 0.68 log-unit increase reflecting greater lipophilicity that reduces aqueous solubility and may increase metabolic liability . The N1-(2-hydroxyethyl) analog (CAS 20000-80-0) shows a LogP of 0.49, representing a 0.93 log-unit decrease that may compromise passive membrane permeability . The N1-(2-chloroethyl) analog (CAS 38460-08-1) sits at an intermediate LogP of 1.74 but carries an alkyl chloride liability absent in the target compound . This 0.68–0.93 LogP differential between the target and its closest analogs represents a therapeutically meaningful shift in predicted ADME properties, as LogP changes of >0.5 units are generally considered significant for biological distribution.

Lipophilicity optimization Drug-likeness Oral bioavailability ADME prediction

Two H-Bond Acceptors with Zero H-Bond Donors: A Favorable Profile for Membrane Permeability Compared to the Hydroxyethyl Analog (1 HBD)

The target compound possesses two hydrogen-bond acceptor (HBA) sites — the pyrazole N2 nitrogen and the ether oxygen of the 2-methoxyethyl side chain — and zero hydrogen-bond donor (HBD) sites [1]. This profile is distinct from the N1-(2-hydroxyethyl) analog (CAS 20000-80-0), which carries one H-bond donor (the terminal –OH group) in addition to its two HBA sites . The presence of even a single HBD has been shown in multiple structure-permeability relationship studies to increase the desolvation penalty for membrane crossing and to increase recognition by P-glycoprotein efflux transporters. The N1-ethyl analog (CAS 125019-37-6) and N1-(2-chloroethyl) analog (CAS 38460-08-1) each have only one HBA (the pyrazole N2), providing less opportunities for target engagement . The target compound thus offers the unique combination of enhanced HBA capacity (via the ether oxygen) for molecular recognition without the membrane-permeability penalty associated with an HBD.

Hydrogen bonding Membrane permeability P-glycoprotein recognition CNS drug design

Topological PSA of 27.05 Ų Provides an Intermediate Polarity Balance Distinct from Both the Low-PSA Chloroethyl Analog (17.82 Ų) and the High-PSA Hydroxyethyl Analog (38.05 Ų)

The topological polar surface area (tPSA) of 4-ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole is 27.05 Ų [1]. This value occupies a strategically intermediate position among its closest analogs: the N1-(2-chloroethyl) analog (CAS 38460-08-1) has a tPSA of 17.82 Ų, while the N1-(2-hydroxyethyl) analog (CAS 20000-80-0) registers 38.05 Ų . For CNS drug discovery, a tPSA below 60–70 Ų is generally required for adequate brain penetration, with values below 30 Ų considered favorable for passive diffusion across the blood-brain barrier. The target compound's tPSA of 27.05 Ų meets this CNS-favorable criterion while providing greater polarity-driven aqueous solubility than the 17.82 Ų chloroethyl analog. Conversely, the hydroxyethyl analog at 38.05 Ų approaches the upper threshold where CNS permeability may be compromised. The N1-ethyl analog (CAS 125019-37-6), lacking the ether oxygen, is predicted to have a tPSA similar to the chloroethyl analog (~17–18 Ų), offering less aqueous solubility than the target .

Polar surface area CNS penetration Solubility-permeability trade-off Drug design

4-Ethenyl Group Enables Palladium-Catalyzed Heck Cross-Coupling for Modular Diversification, Demonstrated on a Structurally Analogous 4-Ethenylpyrazole Substrate (45% Isolated Yield)

The 4-ethenyl (vinyl) substituent in the target compound provides a well-precedented synthetic handle for palladium-catalyzed Heck cross-coupling. In a directly relevant study, the ligandless Pd-catalyzed Heck reaction of 4-ethenyl-3-methoxy-1-phenyl-1H-pyrazole — a close structural analog sharing the 4-ethenylpyrazole motif — with 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole afforded the coupled product in 45% isolated yield under ligand-free conditions [1]. This demonstrates that the 4-ethenyl group on a pyrazole core is a competent coupling partner for C(sp²)–C(sp²) bond formation using palladium catalysis. This reactivity is structurally precluded in analogs lacking the 4-ethenyl group, such as 3,5-dimethyl-1H-pyrazole (no 4-substituent), 4-methyl-substituted analogs, or 4-ethynyl analogs (which undergo Sonogashira rather than Heck coupling). The ethenyl group also offers orthogonal reactivity for thiol-ene click chemistry and radical-mediated polymerization, providing synthetic versatility beyond what 4-formyl, 4-carboxyl, or 4-halogen substituents can offer.

Heck coupling C–C bond formation Modular synthesis Pyrazole diversification

N1-Alkyl Substitution Enables 4-Position Vilsmeier-Haak Reactivity: A Prerequisite Absent in N1-Unsubstituted 3,5-Dimethylpyrazole

Attaryan et al. (2006) established that N-alkyl substitution on 3,5-dimethyl-1H-pyrazole is a strict prerequisite for Vilsmeier-Haak formylation at the 4-position: 3,5-dimethyl-1H-pyrazole lacking an N-substituent completely failed to undergo formylation under standard Vilsmeier conditions, whereas N-alkyl-3,5-dimethyl-1H-pyrazoles successfully yielded the corresponding 4-formyl derivatives [1]. The target compound, bearing an N1-(2-methoxyethyl) substituent, satisfies this critical structural requirement for 4-position electrophilic functionalization. This contrasts with 3,5-dimethyl-1H-pyrazole (CAS 694-48-4), which cannot be directly formylated at C4 via Vilsmeier-Haak chemistry and requires an indirect synthetic route via alkaline hydrolysis of methyl β-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propionate followed by thermal decarboxylation [1]. The N1-(2-methoxyethyl) group thus not only provides favorable physicochemical properties but also enables a direct synthetic pathway to 4-formyl derivatives that is inaccessible to the N-unsubstituted parent compound.

Vilsmeier-Haak formylation Regioselective functionalization N-substitution effect Pyrazole C4 activation

Multi-Vendor Commercial Availability at Standardized 95% Purity Enables Reproducible Procurement Across Supply Chains

4-Ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole is stocked by multiple independent vendors at a standardized purity of 95%, enabling cross-sourced reproducibility in research settings [1]. Enamine LLC offers the compound as catalog number EN300-115250 [1]; Leyan (Shanghai Haohong Biomedical) offers it as catalog number 1294102 in quantities from 100 mg to 25 g ; and Fluorochem (distributed via CymitQuimica) lists it under reference 10-F645693 . This multi-vendor availability at consistent purity (95%) contrasts with certain comparator analogs for which fewer commercial sources exist. For example, 4-ethenyl-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole (CAS 1520370-93-7) currently has no recommended commercial suppliers listed on major chemical databases . The availability of the target compound from at least three independent supply chains mitigates single-source procurement risk for long-term research programs.

Commercial availability Supply chain Purity standardization Procurement

Best-Fit Research and Industrial Application Scenarios for 4-Ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole (CAS 1423033-79-7)


Medicinal Chemistry: Lead Optimization Programs Requiring Balanced LogP (1–3) with Compliant H-Bond Profile for Oral or CNS Bioavailability

The target compound's LogP of 1.42, combined with 2 HBA / 0 HBD and tPSA of 27.05 Ų, makes it an ideal core scaffold or fragment for lead series where physicochemical property optimization is paramount [1]. Compared to the more lipophilic N1-ethyl analog (LogP 2.10) or the HBD-bearing N1-hydroxyethyl analog (LogP 0.49, 1 HBD), the target compound offers a pre-optimized starting point that reduces the need for property-modulating substitutions during hit-to-lead and lead optimization phases. For CNS programs specifically, the sub-30 Ų tPSA combined with zero HBD count aligns with established CNS MPO (MultiParameter Optimization) desirability criteria, positioning this scaffold favorably against analogs that are either too polar (PSA >38 Ų) or lack sufficient HBA sites for target engagement.

Synthetic Methodology: Modular Diversification of the Pyrazole C4 Position via Heck Cross-Coupling Using the 4-Ethenyl Handle

The 4-ethenyl substituent enables palladium-catalyzed Heck coupling for C(sp²)–C(sp²) bond formation, as demonstrated on a structurally analogous 4-ethenylpyrazole substrate that afforded the coupled product in 45% isolated yield under ligand-free conditions [2]. This reactivity provides a modular entry point for generating libraries of 4-alkenyl/aryl pyrazole derivatives that are inaccessible from 4-unsubstituted, 4-halo, or 4-methyl starting materials. The ethenyl group also offers orthogonal reactivity for thiol-ene click chemistry, enabling bioconjugation or polymer grafting strategies that cannot be executed with 4-ethynyl or 4-formyl analogs.

Process Chemistry: Direct Vilsmeier-Haak Access to 4-Formyl Intermediates Enabled by N1-Alkyl Substitution

The N1-(2-methoxyethyl) substituent satisfies the absolute structural requirement — established by Attaryan et al. (2006) — for direct Vilsmeier-Haak formylation at the pyrazole 4-position, a reaction that completely fails with N-unsubstituted 3,5-dimethyl-1H-pyrazole [3]. This enables a direct synthetic route to 4-formyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole, a versatile aldehyde intermediate for Schiff base formation, reductive amination, or oxidation to the corresponding carboxylic acid. For process development groups, this direct one-step formylation pathway, combined with the multi-vendor availability of the starting material at standardized 95% purity , provides a robust and reproducible entry point into functionalized pyrazole chemical space.

Coordination Chemistry and Catalysis: Pyrazole Ligand with Ether Oxygen as a Potential Hemilabile Donor for Metal Complexation

The 2-methoxyethyl side chain provides an additional neutral oxygen donor atom beyond the pyrazole N2 nitrogen, potentially enabling hemilabile κ²-(N,O) coordination modes that are not available with simple N1-ethyl or N1-(2-chloroethyl) pyrazole ligands [4]. Ainooson et al. (2011) demonstrated that related pyrazolyl-ethanol and pyrazolyl-chloroethyl ligands form catalytically active nickel complexes for ethylene oligomerization, with the nature of the N1 side chain dramatically influencing catalytic activity and product distribution (butenes vs. hexenes; activities up to 4329 kg/mol Ni·h) [4]. The target compound's ether oxygen — more weakly coordinating than a hydroxyl group but more Lewis-basic than a chloro substituent — may offer tunable coordination behavior for catalyst design not achievable with existing N1-substituted pyrazole ligand platforms.

Quote Request

Request a Quote for 4-ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.